Cas no 6582-42-9 (3’,4’-Dichloropropiophenone)
3’,4’-Dichloropropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 3',4'-dichloropropiophenone
- 1-(3,4-Dichlorophenyl)-1-propanone
- 1-(3,4-dichlorophenyl)propan-1-one
- 3’,4’-Dichloropropiophenone
- 3,4-Dichlorophenyl Ethyl Ketone
- 1-Propanone, 1-(3,4-dichlorophenyl)-
- FKGDMSJKLIQBQS-UHFFFAOYSA-N
- 1-Propanone,1-(3,4-dichlorophenyl)-
- Enamine_003892
- 3,4-Dichloro propiophenone
- HMS1405A20
- STL444070
- SBB058468
- BBL035767
- AM1123
- VZ25497
- TRA0025812
- 3\\',4\\'-DICHLOROPROPIO
- InChI=1/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H
- DTXSID001297686
- 6582-42-9
- MFCD00000554
- CS-W015475
- D3365
- AKOS000299377
- EN300-17015
- 3',4'-Dichloropropiophenone, 99%
- AE-562/43461513
- NS00046215
- 3 inverted exclamation mark ,4 inverted exclamation mark -Dichloropropiophenone
- W-104783
- SY048848
- FT-0614846
- SCHEMBL2127069
- Z56858267
- s11936
- 1-(3,4-Dichlorophenyl)-1-propanone #
- PS-8168
- A835243
- 3\\',4\\'-DICHLOROPROPIOPHENONE
- 1-(3,4-Dichlorophenyl)-1-propanone.
-
- MDL: MFCD00000554
- Inchi: 1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
- InChI Key: FKGDMSJKLIQBQS-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(CC)=O)Cl
Computed Properties
- Exact Mass: 201.99500
- Monoisotopic Mass: 201.99522
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 1.2568 (rough estimate)
- Melting Point: 44.0 to 48.0 deg-C
- Boiling Point: 247°C(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: 1.5500 (estimate)
- PSA: 17.07000
- LogP: 3.58610
3’,4’-Dichloropropiophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
3’,4’-Dichloropropiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3’,4’-Dichloropropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191581-100g |
1-(3,4-Dichlorophenyl)propan-1-one |
6582-42-9 | 95+% | 100g |
$262 | 2021-06-16 | |
| Alichem | A015031162-250mg |
3',4'-Dichloropropiophenone |
6582-42-9 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A015031162-500mg |
3',4'-Dichloropropiophenone |
6582-42-9 | 97% | 500mg |
$823.15 | 2023-09-01 | |
| Alichem | A015031162-1g |
3',4'-Dichloropropiophenone |
6582-42-9 | 97% | 1g |
$1460.20 | 2023-09-01 | |
| Apollo Scientific | OR3173-1g |
3',4'-Dichloropropiophenone |
6582-42-9 | 1g |
£15.00 | 2025-02-19 | ||
| Apollo Scientific | OR3173-5g |
3',4'-Dichloropropiophenone |
6582-42-9 | 5g |
£40.00 | 2023-04-20 | ||
| Apollo Scientific | OR3173-25g |
3',4'-Dichloropropiophenone |
6582-42-9 | 25g |
£125.00 | 2023-04-20 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016500-25g |
3’,4’-Dichloropropiophenone |
6582-42-9 | 99% | 25g |
¥565 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016500-5g |
3’,4’-Dichloropropiophenone |
6582-42-9 | 99% | 5g |
¥116 | 2024-05-22 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18740-5g |
3',4'-Dichloropropiophenone, 98% |
6582-42-9 | 98% | 5g |
¥1403.00 | 2023-02-09 |
3’,4’-Dichloropropiophenone Suppliers
3’,4’-Dichloropropiophenone Related Literature
-
Borui Zhang,Progyateg Chakma,Max P. Shulman,Jun Ke,Zachary A. Digby,Dominik Konkolewicz Org. Biomol. Chem. 2018 16 2725
Additional information on 3’,4’-Dichloropropiophenone
Professional Introduction to 3’,4’-Dichloropropiophenone (CAS No. 6582-42-9)
3’,4’-Dichloropropiophenone, with the chemical formula C₉H₇Cl₂O and CAS number 6582-42-9, is a significant compound in the field of organic synthesis and pharmaceutical development. This heterocyclic ketone derivative has garnered considerable attention due to its versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of two chlorine atoms at the 3’ and 4’ positions on the propiophenone backbone enhances its reactivity, making it a valuable intermediate in various chemical transformations.
The compound’s structural features, including its dichlorinated aromatic system, contribute to its utility in constructing more complex molecular architectures. In recent years, researchers have explored the potential of 3’,4’-Dichloropropiophenone as a building block for developing novel therapeutic agents. Its role in synthesizing biologically active molecules has been particularly highlighted in the context of anti-inflammatory, antiviral, and anticancer drug discovery.
One of the most compelling aspects of 3’,4’-Dichloropropiophenone is its ability to undergo various chemical reactions, such as nucleophilic substitution, condensation, and oxidation, which facilitate the synthesis of a wide range of derivatives. These derivatives have shown promise in preclinical studies as potential candidates for treating various diseases. For instance, studies have demonstrated its efficacy in generating compounds with inhibitory effects on enzymes involved in metabolic pathways relevant to chronic conditions like diabetes and obesity.
In the realm of pharmaceutical research, 3’,4’-Dichloropropiophenone has been utilized to develop small-molecule inhibitors targeting specific disease pathways. The dichloro substituents enhance binding affinity by improving hydrophobic interactions with biological targets, such as enzymes and receptors. This property has been exploited in designing molecules that exhibit high selectivity and potency. Recent advancements in computational chemistry have further accelerated the process of identifying optimal analogs of 3’,4’-Dichloropropiophenone by predicting their binding modes and pharmacokinetic profiles.
The compound’s significance extends beyond pharmaceuticals into the realm of material science. Its structural motifs have been incorporated into polymers and coatings that exhibit enhanced durability and functionality. The chlorine atoms serve as anchor points for further functionalization, allowing for the creation of materials with tailored properties. For example, researchers have successfully integrated 3’,4’-Dichloropropiophenone derivatives into conductive polymers used in organic electronics, demonstrating its potential in next-generation electronic devices.
From an industrial perspective, the synthesis of 3’,4’-Dichloropropiophenone presents both challenges and opportunities. While traditional synthetic routes involve multi-step processes that can be resource-intensive, recent innovations have focused on greener methodologies. Catalytic processes using transition metals have been explored to improve yields and reduce waste. Additionally, biocatalytic approaches employing enzymes have shown promise in achieving selective transformations under mild conditions.
The role of 3’,4’-Dichloropropiophenone in drug development continues to evolve with advancements in synthetic chemistry and molecular biology. Its derivatives have been tested in various disease models, revealing new therapeutic possibilities. For instance, recent studies have highlighted its potential in modulating immune responses, making it a candidate for treating autoimmune disorders. The compound’s ability to interact with multiple biological targets underscores its versatility as a pharmacological tool.
The future prospects of 3’,4’-Dichloropropiophenone are bright, with ongoing research aimed at expanding its applications. Collaborative efforts between academia and industry are essential to translate laboratory findings into commercial products that address unmet medical needs. As computational methods become more sophisticated, the design and optimization of new derivatives will become more efficient, paving the way for innovative treatments.
In conclusion, 3’,4’-Dichloropropiophenone (CAS No. 6582-42-9) is a multifaceted compound with significant implications in pharmaceuticals and material science. Its unique structural features enable diverse applications, from drug development to advanced materials. As research progresses, the full potential of this compound is expected to be realized through interdisciplinary collaborations and technological advancements.
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